2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene
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Overview
Description
2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrClF3O It is a derivative of benzene, substituted with bromine, chlorine, methyl, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 4-methylphenol, the trifluoromethoxy group can be introduced via a nucleophilic substitution reaction. Subsequent bromination and chlorination steps can be carried out using bromine and chlorine reagents under controlled conditions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and chlorine.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Hydroxylated Derivatives: Formed through oxidation reactions.
Dehalogenated Products: Formed through reduction reactions.
Scientific Research Applications
2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with improved pharmacological properties.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing trifluoromethoxy group activates the aromatic ring towards nucleophilic attack. In coupling reactions, the bromine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene is unique due to the presence of both bromine and chlorine substituents, which provide distinct reactivity patterns compared to other trifluoromethoxy-substituted benzenes. This dual halogenation allows for selective functionalization and diverse chemical transformations .
Properties
Molecular Formula |
C8H5BrClF3O |
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Molecular Weight |
289.47 g/mol |
IUPAC Name |
3-bromo-2-chloro-1-methyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrClF3O/c1-4-2-3-5(6(9)7(4)10)14-8(11,12)13/h2-3H,1H3 |
InChI Key |
UKXAUKAQPVWSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(F)(F)F)Br)Cl |
Origin of Product |
United States |
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